molecular formula C15H10O5 B1210117 Rheinanthrone CAS No. 480-09-1

Rheinanthrone

Cat. No. B1210117
CAS RN: 480-09-1
M. Wt: 270.24 g/mol
InChI Key: OZFQHULMMDWMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rheinanthrone is the active metabolite of senna glycoside Sennosides known for its laxative effect . It is commonly produced by plants of the Rheum species .


Synthesis Analysis

Rheinanthrone is a metabolite of Sennoside A . It is produced through the oxidation of rhein, which involves the use of strong oxidizing agents such as manganese dioxide (MnO2) or chromium trioxide (CrO3) in the presence of an acidic catalyst .


Molecular Structure Analysis

Rheinanthrone has a molecular formula of C15H10O5 . It contains a total of 32 bonds, including 22 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), 1 hydroxyl group, and 2 aromatic hydroxyls .


Chemical Reactions Analysis

Once in systemic circulation, about 2.6% of Rheinanthrone is metabolized to Rhein as well as Sennidins A and B via oxidation .


Physical And Chemical Properties Analysis

Rheinanthrone is a yellow crystalline powder that is highly insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It has a molecular weight of 270.24 g/mol.

Scientific Research Applications

Chitosan Hydrogel Delivery System

Rheinanthrone, specifically in the form of Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid), is used in a chitosan hydrogel delivery system. This system is being explored as a potential antineuroinflammatory agent. The rhein–chitosan hydrogel demonstrated qualities like mechanical strength, sustained release, and low toxicity. Importantly, it showed significant suppression of proinflammatory cytokines in certain cell models, pointing towards its potential in medical applications, especially in controlling neuroinflammation (Zhou et al., 2019).

Renal Lesion Improvement and Dyslipidemia Amelioration

Rheinanthrone has been studied for its effectiveness in ameliorating renal pathological changes and attenuating hyperlipidemia, specifically in db/db mice with diabetic nephropathy. The study observed that rhein could reduce urinary albumin excretion and levels of extracellular matrix in renal tissue. Additionally, it impacted plasma levels of cholesterol and triglycerides, suggesting a dual role in renal protection and lipid regulation (Gao et al., 2010).

Pharmacological Effects Review

A review of rhein's pharmacological activities highlighted its diverse effects, including hepatoprotective, nephroprotective, anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. This comprehensive analysis supports rhein's potential as a medicinal agent, with a broad spectrum of applications in various health-related conditions (Zhou et al., 2015).

Leukemia Cell Differentiation and Death Induction

Rheinanthrone, in combination with all-trans retinoic acid (ATRA), has been found to augment the differentiation of acute promyelocytic leukemia (APL) cells. It induced changes in morphology and expression of differentiation markers in these cells, along with the activation of apoptosis and suppression of survival signals. This suggests a therapeutic potential in leukemia treatment (Heo et al., 2018).

Osteoarthritic Chondrocytes and Synoviocytes Proliferation Reduction

Studies on osteoarthritic chondrocytes and synoviocytes have shown that rhein can reduce their proliferation without inducing apoptosis. This finding is significant as it suggests that rhein might help in managing the development of inflammatory synovial tissue in joint pathologies (Legendre et al., 2009).

Modulation of Superoxide Anion Production

Rheinanthrone has been reported to inhibit superoxide anion production from human neutrophils, indicating its potential role in modifying immune responses and inflammatory processes (Mian et al., 1987).

Anticancer Drug Properties

Rhein has shown potential as an anticancer drug, with evidence suggesting its ability to suppress various types of cancers. It modulates different signaling cascades in cancer cells, preventing angiogenesis and cancer progression, positioning it as a promising alternative for conventional cancer therapies (Henamayee et al., 2020).

Safety And Hazards

Rheinanthrone is classified according to OSHA. It falls under Skin corrosion/irritation Category 2, Serious eye damage/eye irritation Category 2, and Specific target organ toxicity (single exposure) Category 3 .

properties

IUPAC Name

4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-10-3-1-2-7-4-8-5-9(15(19)20)6-11(17)13(8)14(18)12(7)10/h1-3,5-6,16-17H,4H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFQHULMMDWMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197374
Record name Rhein-9-anthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rheinanthrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Rheinanthrone appears to increase macrophage expression of cyclooxygenase 2 (COX2) which increases production of prostaglandin E2 (PGE2). This increase in PGE2 is associated with a subsequent decrease in aquaporin 3 expression. The decreased expression of aquaporin 3 likely restricts reabsorption of water in the large intestine resulting in the laxative effect of rheinanthrone. Rheinanthrone also appears to stimulate peristalsis in the large intestine dependent on contact with the mucosal epithelium.
Record name Rheinanthrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rheinanthrone

CAS RN

480-09-1
Record name Rheinanthrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhein-9-anthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rheinanthrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rhein-9-anthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHEIN-9-ANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YQK3WBH32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rheinanthrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250-280, 250 - 280 °C
Record name Rheinanthrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rheinanthrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rheinanthrone
Reactant of Route 2
Reactant of Route 2
Rheinanthrone
Reactant of Route 3
Reactant of Route 3
Rheinanthrone
Reactant of Route 4
Rheinanthrone
Reactant of Route 5
Reactant of Route 5
Rheinanthrone
Reactant of Route 6
Rheinanthrone

Citations

For This Compound
312
Citations
R Kon, N Ikarashi, C Nagoya, T Takayama… - Journal of …, 2014 - Elsevier
Ethnopharmacological relevance Aquaporin-3 (AQP3) is expressed in mucosal epithelial cells in the colon and is important for regulating fecal water content. We examined the role of …
Number of citations: 94 www.sciencedirect.com
A Van Hoestenberghe, P De Witte, K Geboes… - European journal of …, 1992 - Elsevier
The effect of rhein and rhein anthrone on the transit and the transport of water and electrolytes in the large intestine was investigated in germ-free rats. After intracaecal administration, …
Number of citations: 23 www.sciencedirect.com
Z Huang, Y Xu, Q Wang, X Gao - Journal of Chromatography B, 2019 - Elsevier
… Thus, SC1 and SC5 were determined as dehydroxy-rheinanthrone. … than the protonated ion of rheinanthrone, indicating that they were methylated rheinanthrone. The fragment ions from …
Number of citations: 49 www.sciencedirect.com
K Takayama, H Tsutsumi, T Ishizu… - 福山大学薬学部研究年報 …, 2013 - cir.nii.ac.jp
… into an active metabolite, rheinanthrone, by intestinal bacteria. … on the fate of rheinanthrone transformed from sennoside A … into an active metabolite, rheinanthrone, by intestinal bacteria. …
Number of citations: 0 cir.nii.ac.jp
R MESELHY, E Nishimoto, T Akao… - 和漢医薬学雑誌= Journal of …, 2001 - cir.nii.ac.jp
Two rhein-metabolizing bacteria were isolated from human feces. The biochemical and morphological characteristics of both isolates were typical of Bacteroides spp. and named strains …
Number of citations: 10 cir.nii.ac.jp
G Autore, G Caliendo, A Pepe, F Capasso - European journal of …, 1990 - Elsevier
Rat colon perfused intraluminally in vitro and in vivo released histamine into the perfusates. Histamine release was increased by rhein 0.1–10 μg/ml and much more by rheinanthrone …
Number of citations: 7 www.sciencedirect.com
JD Hardcastle, JL Wilkins - Gut, 1970 - gut.bmj.com
… In this paper the effects ofsennaconcentrateand of a pure oxanthrone (rheinanthrone) have been investigated in the human colon and rectum, and the mechanism of the action has …
Number of citations: 112 gut.bmj.com
T AKAO, K MIBU, T ERABI, M HATTORI… - Chemical and …, 1987 - jstage.jst.go.jp
… In this paper, we report non-enzymatic reduction of sennidins and sennosides to rheinanthrone and 8-glucosylrheinanthrone, respectively, by the reduced forms of cofactors such as …
Number of citations: 15 www.jstage.jst.go.jp
T Kobayashi, M Kohata, N Takemura… - Journal of Traditional …, 2009 - jstage.jst.go.jp
… Stability of rheinanthrone: Oxidation of rheinanthrone in methanol or … of rheinanthrone in several solvents such as methanol, acetone, tetrahydrofuran and ethyl acetate, rheinanthrone in …
Number of citations: 3 www.jstage.jst.go.jp
GOO OH, OOH Glu–o - Pharmacology, 1992 - karger.com
… active metabolite rheinanthrone. Only a small proportion of rheinanthrone is absorbed from … of unchanged sennosides, sennidins, rheinanthrone and rhein. The absorbed metabolites …
Number of citations: 2 karger.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.